Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester
Description
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester (IUPAC name) is a synthetic or naturally occurring aromatic ester derivative. Its structure comprises a benzoic acid backbone with a methyl ester at the 4-position and a hydroxydiphenylmethyl substituent. This bulky diphenyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler esters like parabens.
Properties
CAS No. |
197526-11-7 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 4-[hydroxy(diphenyl)methyl]benzoate |
InChI |
InChI=1S/C21H18O3/c1-24-20(22)16-12-14-19(15-13-16)21(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
InChI Key |
NZVTYKIFERBKCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The hydroxydiphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where diphenylmethanol reacts with the benzoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxydiphenylmethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release benzoic acid, which can further participate in metabolic pathways. These interactions contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique 4-(hydroxydiphenylmethyl) group contrasts with substituents in other benzoic acid esters (Table 1). Key analogs include:
Table 1: Structural and Functional Comparison of Benzoic Acid Esters
Key Observations:
- Substituent Bulk: The hydroxydiphenylmethyl group in the target compound significantly increases steric hindrance compared to methylparaben’s 4-hydroxy group or Av7’s 2-acetylamino group. This bulkiness likely reduces aqueous solubility and enhances membrane permeability .
- Biological Activity: Analogs like Av7 and Av9 (from ) exhibit antitumor activity against gastric, liver, and lung cancer cells.
Solubility and Stability
- Solubility : Methylparaben (4-hydroxy) has high solubility in water and deuterated solvents, as shown in binary/ternary systems (e.g., 31.2 mg/mL in D2O at 25°C) . In contrast, the target compound’s bulky substituent likely reduces solubility, analogous to compound 1 in , which has low solubility due to a dimethoxybenzoyl group .
- Hydrolysis Stability : Esters with electron-withdrawing groups (e.g., nitro in ) resist hydrolysis, while those with electron-donating groups (e.g., hydroxy in parabens) are more prone to cleavage. The hydroxydiphenylmethyl group may stabilize the ester via steric protection, delaying hydrolysis compared to simpler esters .
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